Eltrombopag

Beschreibung

Eigenschaften

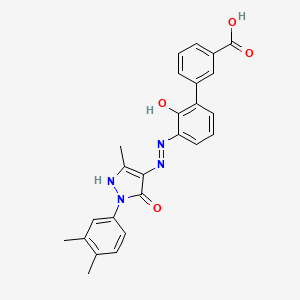

IUPAC Name |

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQIEJWJCQGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057753 | |

| Record name | Eltrombopag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Eltrombopag olamine is practically insoluble in aqueous buffer across a pH range of 1 to 7.4, and is sparingly soluble in water. | |

| Record name | Eltrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Orange solid | |

CAS No. |

496775-61-2 | |

| Record name | Eltrombopag [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eltrombopag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene] hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTROMBOPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56D65XJ9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eltrombopag | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Eltrombopag's Mechanism of Action in Megakaryocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eltrombopag is an orally bioavailable, small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. Unlike endogenous TPO or other peptide-based TPO mimetics, this compound binds to the transmembrane domain of the TPO receptor (c-Mpl), initiating a signaling cascade that promotes megakaryopoiesis. This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its role in megakaryocyte differentiation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows involved.

This compound's Interaction with the c-Mpl Receptor

This compound acts as a thrombopoietin mimetic by binding to and activating the c-Mpl receptor, which is expressed on the surface of hematopoietic stem cells and megakaryocytes.[1] However, its binding site is distinct from that of endogenous TPO. While TPO binds to the extracellular domain of c-Mpl, this compound interacts with the transmembrane domain of the human and chimpanzee receptor.[2][3] This interaction induces a conformational change in the receptor, leading to its dimerization and the activation of intracellular signaling pathways.[3]

Downstream Signaling Pathways Activated by this compound

Upon activation of the c-Mpl receptor, this compound triggers a cascade of intracellular signaling events that are crucial for megakaryocyte development. The primary pathways involved are the Janus kinase/signal transducers and activators of transcription (JAK/STAT), the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), and the mitogen-activated protein kinase (MAPK/ERK) pathways.[1][4][5]

JAK/STAT Pathway

The activation of the JAK/STAT pathway is a critical step in this compound-mediated megakaryopoiesis.[1][6] Upon c-Mpl activation, associated JAK family kinases, primarily JAK2, become phosphorylated and activated.[2] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for STAT proteins, particularly STAT3 and STAT5.[4][5] These STAT proteins are then phosphorylated, dimerize, and translocate to the nucleus where they act as transcription factors, upregulating the expression of genes involved in megakaryocyte proliferation, differentiation, and survival.[1][4][5]

PI3K/Akt Pathway

The PI3K/Akt signaling pathway also plays a significant role in the cellular response to this compound. Activation of this pathway is known to promote cell survival and proliferation.[4][5] Studies have shown that this compound treatment leads to the phosphorylation and activation of Akt in megakaryocytes.[4]

MAPK/ERK Pathway

The MAPK/ERK pathway is another key signaling cascade activated by this compound.[4][5] This pathway is involved in regulating cell proliferation, differentiation, and maturation. This compound has been shown to induce the phosphorylation of ERK1/2 in a dose-dependent manner, contributing to its effects on megakaryocyte development.[4] A balanced activation of both the Akt and ERK pathways is thought to be crucial for proper proplatelet formation.[4][5]

Quantitative Effects of this compound on Megakaryocyte Differentiation

This compound's impact on megakaryocyte differentiation is dose-dependent. The following tables summarize key quantitative data from in vitro studies.

Table 1: Dose-Dependent Effect of this compound on Megakaryocyte Maturation

| This compound Concentration (ng/mL) | Percentage of Mature Megakaryocytes (>4N ploidy) |

| 50 | No significant increase |

| 100 | No significant increase |

| 200 | >90% |

| 500 | >90% |

| 2000 | >90% |

Data adapted from studies on human cord blood-derived HSCs cultured for 13 days.[4]

Table 2: this compound-Induced Phosphorylation of Key Signaling Proteins

| Treatment | p-STAT3 (Fold Change vs. Control) | p-STAT5 (Fold Change vs. Control) | p-Akt (Fold Change vs. Control) | p-ERK1/2 (Fold Change vs. Control) |

| 10 ng/mL rHuTPO | Baseline | Baseline | Baseline | Baseline |

| 200 ng/mL this compound | Increased | Increased | Increased | Increased |

| 500 ng/mL this compound | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| 2000 ng/mL this compound | Maximally Increased | Maximally Increased | Maximally Increased | Maximally Increased |

Data represents a qualitative summary of Western blot analyses from in vitro differentiated megakaryocytes.[4][5]

Experimental Protocols

In Vitro Differentiation of Human Hematopoietic Stem Cells (HSCs) to Megakaryocytes

This protocol describes the differentiation of CD34+ HSCs isolated from human cord blood into mature megakaryocytes.

Materials:

-

CD34+ human hematopoietic stem cells

-

Serum-free expansion medium (e.g., StemSpan™ SFEM II)

-

Recombinant human thrombopoietin (TPO)

-

Recombinant human stem cell factor (SCF) - optional for initial expansion

-

Recombinant human Flt-3 ligand (FL) - optional for initial expansion

-

12-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS) for washing steps (optional)

Procedure:

-

Thaw cryopreserved CD34+ cells according to the supplier's instructions.

-

Wash the cells with PBS supplemented with 2% FBS.

-

Resuspend the cells in serum-free expansion medium.

-

For initial expansion (optional), culture the cells for 3-4 days in medium supplemented with TPO (50 ng/mL), SCF (25 ng/mL), and FL (50 ng/mL).

-

To induce megakaryocyte differentiation, wash the cells and resuspend them in fresh serum-free medium supplemented with TPO (50 ng/mL) and this compound at the desired concentration (e.g., 200-2000 ng/mL).

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

-

Monitor the culture every 2-3 days and replace half of the medium with fresh medium containing TPO and this compound.

-

Assess megakaryocyte differentiation at various time points using flow cytometry for surface marker expression and ploidy analysis.

References

- 1. Megakaryocyte and Platelet Production from Human Cord Blood Stem Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Thrombopoietin-independent Megakaryocyte Differentiation of Hematopoietic Progenitor Cells from Patients with Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of megakaryocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Eltrombopag's Role in the JAK/STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates megakaryopoiesis and platelet production. Its mechanism of action is primarily mediated through the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This technical guide provides an in-depth overview of the molecular interactions and downstream cellular effects of this compound, with a focus on its role in activating JAK/STAT signaling. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved.

Introduction

Thrombocytopenia, a condition characterized by a low platelet count, can lead to an increased risk of bleeding. This compound has emerged as a critical therapeutic agent for the treatment of chronic immune thrombocytopenia (ITP) and other conditions associated with low platelet counts. Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO receptor (c-Mpl), this compound interacts with the transmembrane domain of the receptor.[1] This interaction initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades, most notably the JAK/STAT pathway, which is crucial for megakaryocyte proliferation and differentiation.[1]

Mechanism of Action: The JAK/STAT Signaling Pathway

Upon binding to the c-Mpl receptor, this compound triggers the activation of the associated Janus kinase 2 (JAK2). This activation occurs through the autophosphorylation of JAK2, which then phosphorylates specific tyrosine residues on the intracellular domain of the c-Mpl receptor. These phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][3]

Once recruited to the receptor, STAT3 and STAT5 are themselves phosphorylated by JAK2. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA response elements in the promoter regions of target genes. This binding initiates the transcription of genes involved in megakaryocyte differentiation, survival, and proliferation, ultimately leading to increased platelet production.[2][4][5]

Mandatory Visualization: this compound-Induced JAK/STAT Signaling Pathway

Caption: this compound activates the JAK/STAT pathway via the c-Mpl receptor.

Quantitative Data on JAK/STAT Pathway Activation

The activation of the JAK/STAT pathway by this compound has been quantified in several studies. The following tables summarize key findings on the dose-dependent and time-course effects of this compound on the phosphorylation of STAT3 and STAT5.

Table 1: Dose-Dependent Phosphorylation of STAT3 and STAT5 in Human Hematopoietic Stem Cells (HSCs)

| This compound Concentration | Relative p-STAT3 Levels (Densitometry Units) | Relative p-STAT5 Levels (Densitometry Units) | Cell Type | Stimulation Time | Reference |

| 10 ng/mL (rHuTPO control) | Baseline | Baseline | Human Cord Blood-derived HSCs | 1 day | [2] |

| 2000 ng/mL | Increased vs. rHuTPO | Increased vs. rHuTPO | Human Cord Blood-derived HSCs | 1 day | [2] |

Note: The referenced study demonstrated a marked increase in STAT3 and STAT5 phosphorylation with 2000 ng/mL this compound compared to 10 ng/mL recombinant human thrombopoietin (rHuTPO) through Western blot analysis, though specific fold changes were not provided.[2]

Table 2: Time-Course of STAT3 and STAT5 Phosphorylation

| Time Point | Relative p-STAT3 Levels | Relative p-STAT5 Levels | Cell Type | This compound Concentration | Reference |

| 1 hour | Marked Increase | Marked Increase | Megakaryocytes and Hematopoietic Progenitors | 2000 ng/mL | [2] |

Note: A significant increase in the phosphorylation of STAT3 and STAT5 was observed within 1 hour of stimulation with this compound.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in the JAK/STAT signaling pathway.

Western Blotting for Phosphorylated STAT3 and STAT5

This protocol is designed to detect the levels of phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5) in hematopoietic cells following stimulation with this compound.

Materials:

-

Cell Lysis Buffer (RIPA Buffer, modified for phosphoproteins): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[6] Immediately before use, add protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM sodium orthovanadate, 10 mM sodium fluoride, 5 mM sodium pyrophosphate, 10 mM β-glycerophosphate).[6]

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-phospho-STAT5 (Tyr694).

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Total STAT3 and STAT5 antibodies for loading control.

-

Beta-actin or GAPDH antibody for loading control.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Stimulation: Culture human hematopoietic stem cells or other suitable cell lines. Stimulate cells with varying concentrations of this compound (e.g., 200, 500, 2000 ng/mL) for the desired time (e.g., 1 hour or 24 hours).[2] A negative control (no this compound) and a positive control (e.g., rHuTPO) should be included.

-

Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 or p-STAT5 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3, total STAT5, and a housekeeping protein like beta-actin.

Mandatory Visualization: Western Blotting Workflow

Caption: Workflow for Western blot analysis of phosphorylated STAT proteins.

Luciferase Reporter Assay for STAT3/STAT5 Activity

This assay measures the transcriptional activity of STAT3 and STAT5 in response to this compound.

Materials:

-

HEK293 cells or other suitable host cell line.

-

STAT3 or STAT5 luciferase reporter vector (containing a firefly luciferase gene under the control of a STAT-responsive element).[7][8]

-

A constitutively expressing Renilla luciferase vector (for normalization of transfection efficiency).[7][8]

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the STAT3 or STAT5 firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.

-

Stimulation: After 24 hours, replace the medium and stimulate the cells with various concentrations of this compound.

-

Cell Lysis: After the desired stimulation time (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity in this compound-treated cells compared to untreated control cells.

Downstream Effects of this compound-Mediated JAK/STAT Activation

The activation of the JAK/STAT pathway by this compound leads to the transcription of a suite of genes that are critical for megakaryopoiesis. These include genes involved in:

-

Cell Cycle Progression: Promoting the proliferation of megakaryocyte progenitors.

-

Differentiation: Driving the maturation of megakaryocytes.

-

Survival: Inhibiting apoptosis in megakaryocytes and their precursors.

Key downstream target genes of STAT3 and STAT5 in the context of megakaryopoiesis include those encoding for proteins involved in cytoskeletal organization, membrane development, and the production of platelet-specific granules.[9]

Conclusion

This compound effectively stimulates platelet production by activating the JAK/STAT signaling pathway through its interaction with the c-Mpl receptor. This activation, characterized by the phosphorylation of JAK2, STAT3, and STAT5, leads to the transcriptional upregulation of genes essential for megakaryopoiesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of hematology and drug development, facilitating further investigation into the nuanced mechanisms of this compound and the development of novel therapeutics targeting the JAK/STAT pathway.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombopoietin induces tyrosine phosphorylation of Stat3 and Stat5 in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A functional role of Stat3 in in vivo megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STAT1 promotes megakaryopoiesis downstream of GATA-1 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. The role of PALLD-STAT3 interaction in megakaryocyte differentiation and thrombocytopenia treatment | Haematologica [haematologica.org]

Investigating the Off-Target Effects of Eltrombopag In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist approved for the treatment of thrombocytopenia.[1][2][3] While its primary mechanism of action involves stimulating megakaryopoiesis through the TPO-R, a growing body of in vitro evidence reveals significant off-target effects that are independent of its canonical signaling pathway. These effects, ranging from iron chelation to anti-proliferative activity in cancer cells and immunomodulation, present both therapeutic opportunities and potential safety considerations. This technical guide provides an in-depth overview of the in vitro off-target effects of this compound, detailing the experimental protocols used for their investigation and presenting key quantitative data.

I. Iron Chelation: A Prominent Off-Target Effect

One of the most well-documented off-target effects of this compound is its ability to chelate intracellular iron.[4][5][6] This activity is concentration-dependent and has been observed in various cell types, including hematopoietic progenitors and cancer cell lines.

Quantitative Data: Dose-Dependent Effects on Megakaryopoiesis and Iron Levels

| Cell Type | This compound Concentration | Observed Effect | Reference |

| Cord Blood Progenitors | ≤6 µM | Stimulation of megakaryopoiesis | [4][7] |

| Cord Blood Progenitors | >6 µM | Inhibition of megakaryopoiesis | [7] |

| Cord Blood Progenitors | 30 µM | Suppression of megakaryocyte differentiation and proliferation; increased apoptosis | [4][7] |

| K562 cells, Cord Blood MKs | >10 µM | Reduction of the labile intracellular iron pool | [4] |

| Hepatocyte, Cardiomyocyte, Pancreatic cell lines | 1 µM | Progressive mobilization of cellular iron; rapid decrease in intracellular reactive oxygen species (ROS) | [5] |

Experimental Protocol: Calcein Assay for Intracellular Iron Chelation

This protocol is adapted from studies investigating this compound's iron-chelating properties.

Objective: To measure the labile intracellular iron pool (LIP) in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., K562, primary megakaryocytes)

-

Cell culture medium

-

This compound

-

Deferiprone (DFP) or Deferoxamine (DFO) as positive controls

-

Calcein-AM (acetoxymethyl ester)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Culture: Plate cells at a suitable density and culture overnight.

-

Calcein-AM Loading: Wash the cells with HBSS and incubate with Calcein-AM (typically 0.25 µM) for 15-30 minutes at 37°C in the dark. Calcein-AM is membrane-permeable and non-fluorescent. Intracellular esterases cleave the AM group, trapping fluorescent calcein in the cytoplasm.

-

Fluorescence Quenching by Iron: The fluorescence of intracellular calcein is quenched by the labile iron pool.

-

This compound Treatment: Add varying concentrations of this compound (e.g., 1 µM to 30 µM) and positive controls (DFP, DFO) to the cells.

-

Fluorescence Measurement: Measure the fluorescence intensity immediately after adding the chelators and at subsequent time points. An increase in fluorescence indicates the removal of iron from calcein by the chelator.

-

Data Analysis: The rate and extent of the fluorescence increase are proportional to the ability of the chelator to access and bind intracellular labile iron.

Signaling and Mechanistic Pathway

Caption: this compound's iron chelation mechanism.

II. Anti-Proliferative Effects on Cancer Cells

This compound has demonstrated dose-dependent anti-proliferative effects on a wide range of solid and hematologic tumor cell lines in vitro.[8][9][10] This effect is largely attributed to its iron chelation properties, which lead to the inhibition of iron-dependent enzymes crucial for DNA replication and cell cycle progression.[11][12]

Quantitative Data: IC50 Values in Various Cancer Cell Lines

| Cell Line Type | Cell Line(s) | IC50 (µg/mL) | Reference |

| Solid Tumors | Various | 5.7 - 14 | [8] |

| Hematologic Tumors | 11 of 13 lines tested | 5.6 - 15.4 | [8] |

| Breast Carcinoma | MCF-7, BT474, HCC1937 | 19.0, 9.6, 10.7 | [9] |

| Ewing Sarcoma | 5 cell lines | 2.7 - 10.6 µM | [11] |

| Leukemia and Lymphoma | 10 of 12 lines tested | 0.5 - 15 | [10] |

Experimental Protocol: Cell Proliferation Assay (e.g., Tritiated Thymidine Incorporation)

This protocol is a classic method for assessing cell proliferation and was used in early studies of this compound's anti-cancer effects.[10]

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

[³H]-Thymidine

-

Scintillation fluid

-

Scintillation counter

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: After allowing the cells to adhere (if applicable), treat them with a range of this compound concentrations for a specified duration (e.g., 72 hours). Include untreated controls.

-

[³H]-Thymidine Labeling: Add [³H]-Thymidine to each well and incubate for 4-18 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester. This process lyses the cells and traps the DNA on the filter.

-

Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to the rate of cell proliferation. Calculate the IC50 value, which is the concentration of this compound that inhibits proliferation by 50%.

Experimental Workflow

References

- 1. This compound: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. ashpublications.org [ashpublications.org]

- 5. This compound: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Iron status influences the response of cord blood megakaryocyte progenitors to this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Eltrombopag and its Interaction with the Thrombopoietin Receptor Transmembrane Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltrombopag is a non-peptide, small molecule thrombopoietin receptor (TPO-R) agonist that has emerged as a significant therapeutic agent for the treatment of thrombocytopenia. Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO-R (also known as c-Mpl), this compound uniquely interacts with the transmembrane domain of the receptor.[1][2][3][4][5] This allosteric activation triggers downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, leading to the proliferation and differentiation of megakaryocytes and subsequently, an increase in platelet production.[6][7] This technical guide provides an in-depth overview of the molecular interaction between this compound and the TPO-R transmembrane domain, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Mechanism of Action: An Allosteric Interaction

This compound's mechanism of action is distinct from that of endogenous TPO and recombinant TPO analogues. It is an orally bioavailable, non-peptide agonist that selectively binds to the transmembrane domain of the human TPO-receptor.[1][2][4] This interaction is species-specific, with a critical histidine residue at position 499 in the transmembrane domain of the human TPO-R being essential for its activity.[8] This specificity prevents this compound from activating the TPO-R in most non-primate species.

By binding to this transmembrane site, this compound induces a conformational change in the TPO-R, leading to its dimerization and the activation of intracellular signaling pathways.[3] This allosteric activation does not compete with the binding of endogenous TPO to the extracellular domain; in fact, some studies suggest a potential for additive or synergistic effects on platelet production.[4][8]

The Role of the Transmembrane Domain

The transmembrane domain of the TPO-R is not merely a passive anchor but plays a crucial role in receptor activation. The binding of this compound to this domain is thought to stabilize a specific dimeric conformation of the receptor that is competent for signaling. Molecular dynamics simulations have been employed to model the interaction between this compound and the TPO-R transmembrane domain, providing insights into the potential binding pocket and the conformational changes induced upon ligand binding.[9][10][11][12]

Quantitative Data

The following tables summarize the key quantitative parameters related to the bioactivity of this compound from various in vitro studies. It is important to note that a definitive dissociation constant (Kd) for the direct binding of this compound to the TPO-receptor transmembrane domain is not widely reported in publicly available literature.

| Parameter | Cell Line/System | Value | Reference |

| EC50 (STAT-activated Luciferase Reporter Assay) | Murine BAF3 cells transfected with human TPO-R and a STAT-activated IRF-1 promoter-luciferase reporter gene (BAF3/IRF-1/hTpoR) | 0.27 µM | [9] |

| EC50 (Proliferation Assay) | Murine BAF3 cells transfected with human TPO-R (BAF3/hTpoR) | 0.03 µM | [9] |

| EC50 (Megakaryocyte Differentiation) | Human bone marrow CD34+ cells | 0.1 µM | [9] |

| EC50 (Megakaryocyte Differentiation) | Human bone marrow precursor cells | 30–300 nM | [8] |

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Observation | Reference |

| STAT5 Phosphorylation | N2C-Tpo cells | 30 µM | Maximum signal intensity at 60 minutes | [8] |

| p42/44 MAPK Activation | N2C-Tpo cells | 10 µM | Similar kinetics to recombinant human TPO (rhTPO) | [8] |

| STAT3, STAT5, AKT, ERK1/2 Phosphorylation | In vitro differentiated human megakaryocytes | 200, 500, 2000 ng/mL | Dose-dependent increase in phosphorylation | [13] |

Table 2: this compound-Induced Signal Transduction

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the interaction of this compound with the TPO-R and its downstream effects. These are composite protocols based on information from multiple sources and should be adapted and optimized for specific laboratory conditions.

Cell-Based TPO-R Reporter Assay

This assay measures the activation of the TPO-R by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter.

Objective: To determine the functional potency (EC50) of this compound in activating the TPO-R signaling pathway.

Materials:

-

Human TPO-R expressing reporter cell line (e.g., INDIGO Biosciences' TPOR Reporter Assay System, which utilizes a STAT5 response element-driven luciferase reporter).[13]

-

Cell Recovery Medium (CRM) and Compound Screening Medium (CSM).[13]

-

This compound.

-

Recombinant human TPO (as a positive control).

-

96-well white, sterile, cell-culture ready assay plate.[13]

-

Luciferase detection reagent.

-

Luminometer.

Protocol:

-

Cell Thawing and Seeding:

-

Rapidly thaw the TPO-R reporter cells in a 37°C water bath.

-

Resuspend the cells in pre-warmed CRM.

-

Dispense 200 µL of the cell suspension into each well of the 96-well assay plate.

-

Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.[13]

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in CSM to achieve the desired final assay concentrations.

-

Prepare a similar dilution series for rhTPO as a positive control.

-

After the pre-incubation period, carefully discard the culture media from the assay plate.

-

Add 200 µL of the prepared treatment media (containing different concentrations of this compound or rhTPO) to the respective wells.

-

-

Incubation:

-

Incubate the plate for 22-24 hours at 37°C in a humidified incubator.[13]

-

-

Luciferase Assay:

-

Discard the treatment media.

-

Add the luciferase detection reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the relative light units (RLU) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Western Blot for Phosphorylated Signaling Proteins

This method is used to detect the phosphorylation and thus activation of key downstream signaling molecules following TPO-R stimulation by this compound.

Objective: To qualitatively and semi-quantitatively assess the activation of JAK/STAT, MAPK, and AKT pathways.

Materials:

-

Human megakaryocytic cell line (e.g., N2C-Tpo) or primary human CD34+ derived megakaryocytes.[8]

-

This compound.

-

Lysis buffer (e.g., Hepes-glycerol lysis buffer containing protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (specific for phosphorylated and total STAT3, STAT5, AKT, and ERK1/2).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Culture and Treatment:

-

Culture the cells to the desired density.

-

Starve the cells of growth factors for a specified period (e.g., overnight) to reduce basal signaling.

-

Treat the cells with various concentrations of this compound (e.g., 200, 500, 2000 ng/mL) for different time points (e.g., 5, 20, 60 minutes).[13]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using a suitable lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-STAT5) or a housekeeping protein (e.g., β-actin).

-

Quantify the band intensities using densitometry software.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by this compound and a conceptual workflow for its analysis.

Caption: this compound signaling pathway via TPO-R activation.

Caption: Conceptual workflow for this compound analysis.

Conclusion

This compound represents a significant advancement in the treatment of thrombocytopenia, primarily through its unique interaction with the thrombopoietin receptor transmembrane domain. This allosteric activation mechanism leads to the stimulation of critical downstream signaling pathways, including JAK/STAT and MAPK, ultimately enhancing megakaryopoiesis and platelet production. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this compound. Further research, particularly high-resolution structural studies of the this compound-TPO-R complex, will undoubtedly provide deeper insights into its precise mechanism of action and pave the way for the development of next-generation thrombopoietic agents.

References

- 1. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]

- 5. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of this compound in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-based combination treatment for immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Activity of this compound (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular insights on this compound: potential mitogen stimulants, angiogenesis, and therapeutic radioprotectant through TPO-R activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

The Impact of Eltrombopag on Hematopoietic Stem Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltrombopag, a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist, has emerged as a critical therapeutic agent in the management of thrombocytopenia and bone marrow failure syndromes. Its primary mechanism of action involves the stimulation of megakaryopoiesis and platelet production through the activation of the TPO-R, also known as c-Mpl. However, a growing body of evidence reveals a more complex and multifaceted role for this compound in hematopoiesis, including direct effects on the proliferation and differentiation of hematopoietic stem cells (HSCs). This technical guide provides an in-depth analysis of the mechanisms through which this compound influences HSC proliferation, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways. Beyond its canonical TPO-R agonist activity, this guide also explores the TPO-R-independent effects of this compound, primarily related to its iron-chelating properties, which contribute to its stimulatory effects on the hematopoietic stem and progenitor cell compartment. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals in the fields of hematology, stem cell biology, and drug development.

Introduction

Hematopoietic stem cells (HSCs) are the foundation of the hematopoietic system, responsible for the continuous production of all mature blood cell lineages. The regulation of HSC self-renewal and differentiation is a tightly controlled process governed by a complex interplay of cytokines, growth factors, and their corresponding receptors. The thrombopoietin receptor (TPO-R), or c-Mpl, and its ligand, thrombopoietin (TPO), are key players in this regulatory network, with a well-established role in megakaryocyte development and platelet production.[1]

This compound is an orally bioavailable TPO-R agonist that binds to a transmembrane site of the TPO-R, distinct from the TPO binding site, initiating downstream signaling cascades that mimic the effects of endogenous TPO.[1] Initially approved for the treatment of immune thrombocytopenia (ITP), its clinical applications have expanded to include aplastic anemia and thrombocytopenia associated with chronic hepatitis C.[2][3] The efficacy of this compound in stimulating multilineage hematopoiesis in bone marrow failure states suggests a direct impact on the primitive hematopoietic compartment.[4]

This guide will dissect the molecular mechanisms underlying this compound's influence on HSC proliferation, present quantitative data from pivotal studies in a clear and comparative format, and provide detailed methodologies for key experimental assays used to assess its effects.

Mechanisms of Action

This compound's impact on hematopoietic stem cell proliferation is mediated through two primary, and potentially synergistic, mechanisms: TPO-R-dependent signaling and a TPO-R-independent pathway involving iron chelation.

TPO-R Dependent Signaling Pathways

Upon binding to the transmembrane domain of the TPO-R on HSCs, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades that are crucial for cell survival, proliferation, and differentiation. The principal pathways activated are:

-

JAK/STAT Pathway: The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling route for many cytokine receptors, including the TPO-R. This compound binding leads to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT proteins, particularly STAT3 and STAT5.[1][5] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell cycle progression and survival.[5]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is another critical downstream target of TPO-R activation. This pathway is involved in cell proliferation, differentiation, and survival.[1] Activation of this pathway by this compound contributes to the expansion of hematopoietic progenitors.[2]

-

PI3K/AKT Pathway: The Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) pathway plays a significant role in promoting cell survival and inhibiting apoptosis. This compound has been shown to induce the phosphorylation and activation of AKT in hematopoietic cells, contributing to the overall pro-proliferative and anti-apoptotic effects.[2][6]

TPO-R Independent Mechanism: Iron Chelation

A novel and significant aspect of this compound's mechanism of action is its ability to chelate intracellular iron.[4] This TPO-R-independent effect has been shown to contribute to the stimulation of HSCs. The proposed mechanism involves the reduction of intracellular labile iron pools, which are essential for various cellular processes. By chelating iron, this compound may induce a state of "iron restriction" within the HSCs, which in turn triggers metabolic reprogramming and enhances stem cell self-renewal and multilineage hematopoiesis.[4][7] This mechanism is particularly relevant in conditions of bone marrow failure where iron overload can be a contributing factor to hematopoietic suppression.

Quantitative Data on HSC Proliferation

The effects of this compound on hematopoietic stem and progenitor cell populations have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Hematopoietic Stem and Progenitor Cells

| Cell Type | This compound Concentration | Outcome Measure | Result | Reference |

| Human Cord Blood CD34+ Cells | 3 µg/mL | Expansion of CD34+CD38- cells | Significant expansion compared to control | [8] |

| Human Cord Blood CD34+ Cells | 1 µg/mL | Expansion of total CD34+ cells | Higher expansion than 10 µg/mL this compound | [9] |

| Human Cord Blood-derived HSCs | 200, 500, 2000 ng/mL | Megakaryocyte differentiation | Dose-dependent increase in megakaryocyte output | [6] |

| Aplastic Anemia patient BM-MNCs | In vitro addition | Colony Forming Units (CFU) | Rescued the decrease in colony numbers induced by ATG-treated patient serum | [4] |

| Healthy Donor CD34+ cells co-cultured with MSCs | 15 µM and 50 µM | Granulo-monocytic colonies (CFU-GM) | Increased CFU-GM formation compared to co-culture with untreated MSCs | [10] |

Table 2: In Vivo Effects of this compound on Hematopoiesis

| Model | This compound Dose | Outcome Measure | Result | Reference |

| NOD/SCID Xenotransplant (Human UCB CD34+) | Not specified | Human CD45+ cell engraftment | 1.6 and 2-fold more bone marrow CD45+ cells at weeks 3 and 4 | [8] |

| NOD/SCID Xenotransplant (Human UCB CD34+) | Not specified | Human CD34+ cells in bone marrow | 70% increase at week 1, >150% increase at weeks 2 and 4 | [8] |

| Aplastic Anemia Patients | Not specified | Multipotent progenitor (MPP) cells | Significantly more MPP cells compared to immunosuppressive therapy alone | [1] |

| Haploidentical HSCT Patients | 300 mg/day | Platelet engraftment (>50,000/µL by Day 60) | 73% in this compound group vs. 50% in control group | [7] |

| Allogeneic HSCT Patients | 50 mg/day | Platelet engraftment | Median time to platelet engraftment was 15 days (similar to TPO group) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on HSCs.

Colony-Forming Unit (CFU) Assay

This assay is used to quantify the number of hematopoietic progenitor cells in a sample that are capable of forming colonies of specific lineages in a semi-solid medium.

Protocol:

-

Cell Preparation: Isolate CD34+ hematopoietic stem and progenitor cells (HSPCs) from bone marrow, peripheral blood, or cord blood using immunomagnetic bead selection.

-

Culture Conditions: Culture the isolated CD34+ HSPCs for 7 days in a suitable expansion medium. For experimental conditions, supplement the medium with varying concentrations of this compound or a vehicle control.

-

Plating: After the expansion phase, collect the cells and plate them in duplicate in a methylcellulose-based medium (e.g., MethoCult™ H4435 Enriched) at a concentration of 300 cells per milliliter.

-

Incubation: Incubate the plates for 11-14 days at 37°C in a humidified atmosphere with 5% CO2.

-

Colony Quantification: Enumerate the total number of colony-forming units (CFUs) using an inverted microscope. Colonies can be further classified based on their morphology into CFU-GM (granulocyte-macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).

-

Normalization: Normalize the CFU counts to the total number of expanded cells for each condition to determine the effect of this compound on the clonogenic potential of the HSPCs.[11]

Long-Term Culture-Initiating Cell (LTC-IC) Assay

The LTC-IC assay measures the frequency of primitive hematopoietic cells that can sustain myelopoiesis for several weeks in vitro.

Protocol:

-

Feeder Layer Preparation: Establish a supportive feeder layer of irradiated stromal cells (e.g., bone marrow-derived stromal cells or a suitable cell line) in 96-well plates.

-

Test Cell Seeding: Seed the test hematopoietic cell population (e.g., purified CD34+ cells) at limiting dilutions onto the established feeder layer.

-

Long-Term Culture: Culture the cells for 5 or more weeks at 37°C in a humidified atmosphere with 5% CO2. Perform weekly half-medium changes with fresh long-term culture medium.

-

Clonogenic Progenitor Readout: At the end of the long-term culture period, overlay the cultures with a methylcellulose-based medium to assess the production of colony-forming cells (CFCs).

-

Incubation and Scoring: Incubate the plates for an additional 14 days and then score the wells as positive or negative for the presence of CFCs.

-

Frequency Calculation: Use limiting dilution analysis software to calculate the frequency of LTC-ICs in the initial cell population based on the proportion of negative wells.

Flow Cytometry for HSC and Progenitor Population Analysis

Flow cytometry is used to identify and quantify specific hematopoietic stem and progenitor cell populations based on the expression of cell surface markers.

Protocol:

-

Cell Staining: Resuspend bone marrow mononuclear cells or peripheral blood mononuclear cells in a suitable buffer (e.g., PBS with 2% FBS).

-

Antibody Incubation: Incubate the cells with a cocktail of fluorescently labeled monoclonal antibodies against specific cell surface markers. A common panel for identifying HSCs and various progenitor populations includes antibodies against CD34, CD38, CD45RA, CD90, and CD49f.

-

Washing: After incubation, wash the cells to remove unbound antibodies.

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Data Analysis: Analyze the acquired data using flow cytometry analysis software. Gate on specific cell populations based on their forward and side scatter properties and the expression of the targeted surface markers to quantify the percentages of different hematopoietic stem and progenitor cell subsets.

Conclusion

This compound exerts a significant and multifaceted impact on hematopoietic stem cell proliferation. Its primary TPO-R agonist activity stimulates key signaling pathways, including JAK/STAT, MAPK/ERK, and PI3K/AKT, promoting the survival, proliferation, and differentiation of HSCs and their progeny. Furthermore, the discovery of its TPO-R-independent iron chelation mechanism provides a novel understanding of its efficacy, particularly in the context of bone marrow failure syndromes. The quantitative data presented in this guide clearly demonstrate the potent effects of this compound on expanding various hematopoietic stem and progenitor cell populations, both in vitro and in vivo. The detailed experimental protocols offer a practical resource for researchers seeking to further investigate the biological activities of this important therapeutic agent. A thorough understanding of these mechanisms and the ability to quantify their effects are crucial for the continued development and optimization of this compound and other novel therapies targeting the hematopoietic system.

References

- 1. IN VIVO EFFECTS OF this compound ON THE EXPANSION OF HEMATOPOIETIC STEM AND PROGENITOR CELLS IN APLASTIC ANAEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 2. ascopubs.org [ascopubs.org]

- 3. This compound, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. This compound can promote platelet implantation after allogeneic hematopoietic stem cell transplantation as safely and similarly to thrombopoietin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound improves platelet engraftment after haploidentical bone marrow transplantation: Results of a Phase II study. [escholarship.org]

- 8. This compound, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expansion effect of romiplostim on hematopoietic stem and progenitor cells versus thrombopoietin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound increases the hematopoietic supporting ability of mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Eltrombopag's iron chelation properties and their implications

An In-depth Technical Guide to the Iron Chelation Properties of Eltrombopag and Their Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract this compound (ELT), an oral thrombopoietin receptor (TPO-R) agonist, is established in the treatment of thrombocytopenia. Beyond its primary mechanism of stimulating megakaryopoiesis via the TPO-R/JAK/STAT pathway, a significant and increasingly recognized property of ELT is its potent iron-chelating activity. This activity is independent of its TPO-R function and has profound implications for iron metabolism, cellular function, and its overall therapeutic profile. In vitro studies demonstrate that ELT effectively mobilizes intracellular iron from various cell types, reduces iron-induced reactive oxygen species (ROS), and can act synergistically with other clinical iron chelators. Clinical observations in patients treated with ELT for aplastic anemia and immune thrombocytopenia confirm this chelating effect, showing significant alterations in systemic iron parameters and, in some cases, leading to iron deficiency. This technical guide synthesizes the current understanding of ELT's iron chelation properties, presenting key quantitative data, detailing experimental protocols for its investigation, and visualizing the underlying mechanisms and pathways.

The Duality of this compound: TPO-R Agonism and Iron Chelation

This compound's primary therapeutic action is the stimulation of platelet production. It binds to the transmembrane domain of the thrombopoietin receptor (TPO-R), activating downstream signaling cascades, primarily the JAK/STAT pathway, which promotes the proliferation and differentiation of megakaryocytes.[1] However, ELT also possesses a high binding affinity for polyvalent cations, particularly ferric iron (Fe³⁺).[2][3][4] This chelating property is not a secondary, minor effect but a potent biological activity that can modulate cellular iron homeostasis, influence hematopoietic stem cells, and impact systemic iron levels in patients.[5][6][7]

The iron-chelating action is independent of the TPO-R, a fact demonstrated by ELT's ability to mobilize iron in murine cells, where it does not activate the TPO-R.[7][8][9] This dual mechanism is critical, as the iron chelation can sometimes lead to dose-dependent inhibitory effects on platelet formation, particularly at high concentrations where excessive iron depletion may impair megakaryocyte function.[10][11][12]

Quantitative Analysis of Iron Chelation

The efficacy of ELT as an iron chelator has been quantified both in vitro across various cell lines and in vivo through clinical studies.

In Vitro Efficacy

Studies show ELT binds iron(III) with a high binding constant (log β₂ = 35).[2][3][13] At clinically relevant concentrations, it effectively mobilizes iron and reduces ferritin levels in cell lines derived from critical organs affected by iron overload, such as the liver and heart.

Table 1: In Vitro Iron and Ferritin Mobilization by this compound

| Cell Line | This compound (ELT) Concentration | Duration | Outcome | Reference |

|---|---|---|---|---|

| HuH7 (Hepatocyte) | 10 µM | 8 hours | 25% decrease in total cellular iron | [2] |

| HuH7 (Hepatocyte) | 10 µM | 8 hours | 85% reduction in cellular ferritin | [2] |

| H9C2 (Cardiomyocyte) | 1 µM | 1 hour | Significant iron mobilization | [2] |

| H9C2 (Cardiomyocyte) | 10 µM | 8 hours | 65% decrease in total cellular iron | [2] |

| H9C2 (Cardiomyocyte) | 10 µM | 8 hours | 46% reduction in cellular ferritin | [2] |

| THP-1 (Leukemia) | Not Specified | 48 hours | Reduction of intracellular Fe³⁺ |[14] |

A key finding is that ELT's efficacy can surpass that of licensed iron chelators in certain cell types. In H9C2 cardiomyocytes, 1 µM ELT mobilized more iron than deferoxamine (DFO), deferiprone (DFP), or deferasirox (DFX) at similar iron-binding equivalents.[2]

Impact on Reactive Oxygen Species (ROS)

The chelation of the labile iron pool directly impacts intracellular ROS, as this iron pool is a primary catalyst for the Fenton reaction, which generates damaging hydroxyl radicals. ELT has been shown to rapidly decrease ROS levels.

Table 2: Effect of this compound on Intracellular ROS

| Cell Line | This compound (ELT) Concentration | Duration | Key Finding | Reference |

|---|---|---|---|---|

| HuH7 (Hepatocyte) | 10 µM | 1 hour | Greater ROS inhibition than DFO, DFP, or DFX | [2] |

| H9C2 (Cardiomyocyte) | 10 µM | 1 hour | More rapid decrease in ROS generation rate vs. other chelators |[2] |

Clinical Observations

Clinical data from patients treated with ELT provide compelling evidence of its systemic iron-chelating effects.

Table 3: Clinical Data on Systemic Iron Parameters During this compound Therapy

| Patient Cohort | Parameter | Baseline (Pre-ELT) | On ELT Treatment | Post-ELT Treatment | p-value | Reference |

|---|---|---|---|---|---|---|

| Refractory SAA | Plasma Iron (µg/dL) | 213.9 | 475.7 (at 3 mos) | 150.8 | < 0.001 | [5] |

| Refractory SAA | Ferritin (µg/L) | 2468.8 | No significant change | 1018.3 | 0.032 | [5] |

| Moderate AA | Plasma Iron (µg/dL) | 126.8 | 543.2 (at 4 mos) | - | < 0.001 | [5] |

| Pediatric ITP (n=12) | Median Ferritin (ng/mL) | 24.0 | 7.3 (at IDA diagnosis) | - | Not specified | [1] |

| Pediatric ITP (n=26) | Median Hemoglobin (g/dL) | 12.6 | 10.7 (at IDA diagnosis) | - | < 0.05 |[1] |

These data show that ELT mobilizes tissue-resident iron into the plasma, causing a marked increase in serum iron levels during therapy.[5][6] Prolonged treatment can lead to a net loss of total body iron, evidenced by significant decreases in ferritin after treatment discontinuation, and can even induce clinical iron deficiency anemia.[1][5][6]

Mechanisms of Action and Cellular Pathways

Intracellular Iron Chelation and Transport

ELT is a lipophilic molecule that can readily cross cell membranes to access the intracellular labile iron pool. Its mechanism involves not only binding this iron but also influencing the primary proteins that govern iron homeostasis. Studies in ITP and AML models show that ELT treatment leads to a reduction of Transferrin Receptor 1 (TfR1) and an increase in the iron exporter Ferroportin (FPN-1), effectively decreasing iron import while increasing its export from the cell.[14][15]

The "Shuttling" Mechanism

When combined with other iron chelators, ELT can exhibit a synergistic effect. A proposed "shuttling" mechanism suggests that ELT, due to its high cell permeability, accesses intracellular iron, forms a complex, and transports it out of the cell.[2][3] In the extracellular space, it can then donate this iron to a less permeant but high-affinity chelator like deferasirox (DFX).[2][4][14] This is supported by findings that ELT enhances iron mobilization when combined with the otherwise ineffective extracellular chelator CP40.[2]

Experimental Protocols

The investigation of ELT's iron-chelating properties relies on a set of established cellular and biochemical assays.

Cell Culture and Iron Loading

-

Cell Lines: Human cell lines such as HuH7 (hepatocyte), H9C2 (cardiomyocyte), and K562 (erythroleukemia) are commonly used.[2][16]

-

Protocol: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂). To induce a state of iron overload for chelation experiments, cells are incubated with an iron source. A common method is to supplement the culture medium with Ferric Ammonium Citrate (FAC) at concentrations like 50µM.[17] An alternative is to culture cells in media with high concentrations of fetal bovine serum (e.g., two 10-hour changes of 10% FBS-containing media), which serves as a natural source of transferrin-bound iron.[2]

Measurement of Intracellular Iron

-

Ferrozine Assay: This is a colorimetric method for quantifying total intracellular iron.

-

Cell Lysis: After treatment with ELT or control, cells are washed and lysed.

-

Iron Release: An acidic releasing agent is added to the lysate to liberate iron from proteins.

-

Reduction: A reducing agent is used to convert all liberated iron to the ferrous (Fe²⁺) state.

-

Chelation & Detection: Ferrozine is added, which forms a stable, magenta-colored complex with Fe²⁺. The absorbance is measured spectrophotometrically (e.g., at 562 nm).[18]

-

Normalization: Iron content is calculated based on a standard curve and normalized to the total protein content of the cell lysate.[2]

-

-

Calcein-AM Fluorescence Assay: This method measures the labile (chelatable) iron pool.

-

Probe Loading: Cells are incubated with Calcein-AM, a membrane-permeable, non-fluorescent molecule.[16]

-

Activation: Intracellular esterases cleave the acetoxymethyl (AM) group, trapping the now-fluorescent Calcein within the cell.

-

Quenching: Labile intracellular iron binds to and quenches Calcein's fluorescence.

-

Measurement: The addition of a cell-permeable chelator like ELT removes iron from Calcein, causing a de-quenching and an increase in fluorescence. The rate and magnitude of this fluorescence recovery are proportional to the chelator's ability to access and bind the labile iron pool.[11][16][19]

-

Measurement of Intracellular Ferritin

-

Protocol: Cellular ferritin levels are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[2] Cell lysates are prepared and added to plates pre-coated with anti-ferritin antibodies. A secondary antibody conjugate and substrate are used to generate a colorimetric signal, which is proportional to the ferritin concentration.

Measurement of Reactive Oxygen Species (ROS)

-

Protocol: Intracellular ROS is measured using fluorescent probes like 2',7'–dichlorofluorescin diacetate (DCFDA).

-

Loading: Cells are loaded with the probe.

-

Oxidation: Intracellular ROS oxidizes the probe to the highly fluorescent 2',7'–dichlorofluorescein (DCF).

-

Detection: The rate of increase in fluorescence is measured over time using a fluorescence plate reader (e.g., excitation ~504 nm, emission ~526 nm), providing a kinetic measure of ROS generation.[2] The inhibitory effect of ELT is seen as a rapid flattening of the fluorescence curve.

-

Implications and Future Directions

The potent iron-chelating property of this compound has several significant implications:

-

Therapeutic Potential in Iron Overload: ELT's ability to mobilize cellular iron, particularly from cardiomyocytes, and its synergistic action with other chelators suggest a potential role in treating transfusional iron overload conditions, although this requires further clinical investigation.[2][4]

-

Hematopoiesis in Bone Marrow Failure: In conditions like aplastic anemia and myelodysplastic syndrome, where iron overload can be detrimental to hematopoiesis, ELT's chelating effect may contribute to its efficacy beyond TPO-R stimulation by protecting hematopoietic stem cells from iron-related oxidative damage.[5][6]

-

Anti-Leukemic Effects: Tumor cells often have a high iron requirement. By reducing intracellular iron availability, ELT has been shown to inhibit the proliferation of leukemia cells and induce differentiation, suggesting a potential anti-neoplastic application.[8][14][20]

-

Clinical Monitoring: The risk of inducing iron deficiency is a critical consideration in patients on long-term ELT therapy. Regular monitoring of iron status (including ferritin) is warranted, especially in pediatric patients or those with suboptimal responses at higher doses.[1][10] Iron supplementation may be necessary to manage this effect without discontinuing therapy.[6]

References

- 1. Outcomes of this compound Treatment and Development of Iron Deficiency in Children with Immune Thrombocytopenia in Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. Iron chelating properties of this compound: Investigating its role in thalassemia-induced osteoporosis | PLOS One [journals.plos.org]

- 5. This compound mobilizes iron in patients with aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term this compound for bone marrow failure depletes iron - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound irons out kinks in hematopoiesis | MDedge [mdedge.com]

- 8. This compound inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. ashpublications.org [ashpublications.org]

- 12. Dose-dependent effects of this compound iron chelation on platelet formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. This compound in paediatric immune thrombocytopenia: Iron metabolism modulation in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Iron chelating properties of this compound: Investigating its role in thalassemia-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of iron metabolism by iron chelation regulates intracellular calcium and increases sensitivity to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Eltrombopag's effect on cellular lineages beyond platelets in aplastic anemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltrombopag, a small molecule thrombopoietin receptor (TPO-R) agonist, has demonstrated significant efficacy in treating aplastic anemia, extending beyond its primary role in stimulating megakaryopoiesis. This technical guide provides an in-depth analysis of this compound's effects on various cellular lineages, including hematopoietic stem and progenitor cells (HSPCs), as well as its immunomodulatory functions. We present detailed experimental protocols for assessing these effects, quantitative data from key clinical studies, and visualizations of the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

Aplastic anemia is a rare and serious bone marrow failure disorder characterized by pancytopenia.[1] While immunosuppressive therapy (IST) is a standard treatment, a significant number of patients are refractory or relapse.[2] this compound was initially developed to stimulate platelet production but has shown remarkable efficacy in promoting trilineage hematopoietic recovery in aplastic anemia patients.[1][2][3] This has led to its approval for use in refractory severe aplastic anemia and in combination with IST as a first-line treatment.[4][5] This guide explores the mechanisms and clinical evidence behind this compound's broad hematopoietic and immunomodulatory effects.

Effects on Hematopoietic Stem and Progenitor Cells (HSPCs)

This compound directly stimulates the proliferation and differentiation of HSPCs, contributing to the recovery of all blood cell lineages.[1][2] Studies have shown that this compound treatment leads to an increase in bone marrow cellularity and the number of CD34+ progenitor cells.[5]

Expansion of Specific HSPC Subpopulations

Research indicates that this compound preferentially expands specific subsets of HSPCs. In a study of aplastic anemia patients, those treated with this compound in combination with cyclosporine showed a significantly higher number of multipotent progenitor (MPP) cells compared to those treated with immunosuppressive therapy alone.[6]

Trilineage Hematopoietic Recovery: Quantitative Data

Clinical trials have consistently demonstrated this compound's ability to induce responses across erythroid, myeloid, and megakaryocytic lineages.

| Study/Cohort | Patient Population | Treatment | Overall Response Rate (ORR) | Trilineage Response | Bilineage Response | Unilineage Response | Reference |

| Olnes et al. (2012) - Initial Cohort | Refractory Severe Aplastic Anemia (n=25) | This compound | 44% (11/25) | - | - | - | [1] |

| Olnes et al. (2012) - Full Cohort | Refractory Severe Aplastic Anemia (n=43) | This compound | 40% (17/43) | 1/17 | 4/17 | 12/17 | [3] |

| French Nationwide Survey - ATG-naïve | Severe Aplastic Anemia (n=11) | This compound (First-line) | 64% | 27% | - | - | [7] |

| French Nationwide Survey - Relapsed/Refractory | Severe Aplastic Anemia (n=35) | This compound | 74% | 34% | - | - | [7] |

| Winkler et al. (Fixed Dose Study) | Refractory Severe Aplastic Anemia (n=39) | This compound (150 mg) | 49% (19/39) | - | More frequent than in ramp-up study | - | [5] |

| Townsley et al. (First-line Combination) - Cohort 3 | Treatment-naïve Severe Aplastic Anemia | This compound + IST | 95% | - | - | - | [4] |

| Konishi et al. (2019) | Aplastic Anemia (n=11) | This compound | 55% | 4/11 | - | 2/11 (platelet) | [8] |

| Desmond et al. (2020) | Moderate Aplastic Anemia / Unilineage Cytopenias (n=34) | This compound | 50% (17/34) | - | 8/13 (eligible for both erythroid and platelet) | - | [9][10] |

Table 1: Summary of Clinical Trial Data on this compound's Efficacy in Aplastic Anemia.

Immunomodulatory Effects

Beyond direct stimulation of hematopoiesis, this compound exerts immunomodulatory effects that may contribute to its efficacy in the autoimmune environment of aplastic anemia. These effects include the modulation of regulatory T cells (T-regs) and the secretion of cytokines like transforming growth factor-β (TGF-β).[5][11][12] this compound may also influence the balance of Fcγ receptors on phagocytes.[12]

Signaling Pathways and Mechanisms of Action

This compound's pleiotropic effects are mediated through several signaling pathways.

TPO-R/c-Mpl Signaling Cascade

This compound binds to the transmembrane domain of the thrombopoietin receptor (c-Mpl), activating downstream signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways. This activation promotes the proliferation and differentiation of hematopoietic cells.

Caption: TPO-R Signaling Pathway Activated by this compound.

TET2 Inhibition